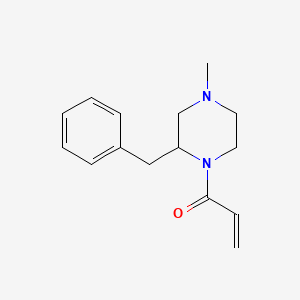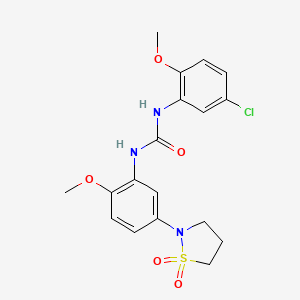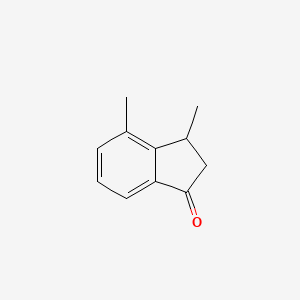
3,4-dimethyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H12O It is a derivative of indanone, characterized by the presence of two methyl groups at the 3 and 4 positions of the indanone ring
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The cyclization step can be achieved using acidic conditions, and the final reduction step often employs a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,4-dimethylphthalic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated derivatives like 3,4-dimethyl-5-bromo-2,3-dihydro-1H-inden-1-one.
科学研究应用
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
作用机制
The mechanism of action of 3,4-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the methyl groups at the 3 and 4 positions, resulting in different chemical properties and reactivity.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with methyl groups at different positions, leading to variations in physical and chemical properties.
1-Indanone: The parent compound without any methyl substitutions, exhibiting distinct reactivity and applications.
Uniqueness
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the specific placement of the methyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity compared to other similar compounds.
属性
IUPAC Name |
3,4-dimethyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXQBKMPSGEDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC(=C12)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
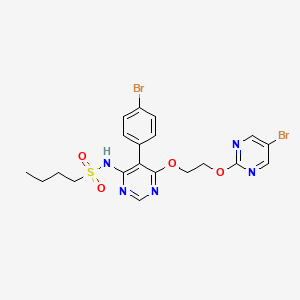
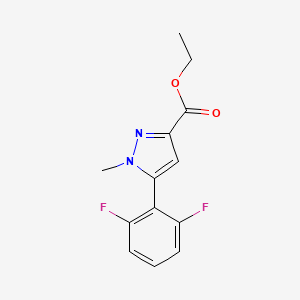
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2642631.png)
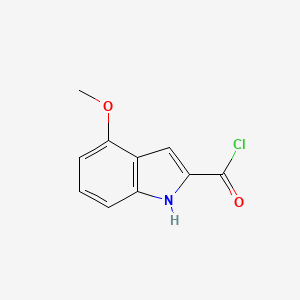
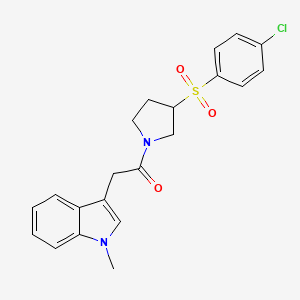
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642638.png)
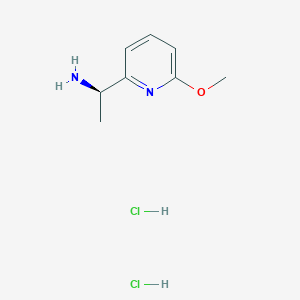
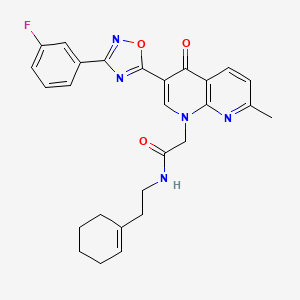
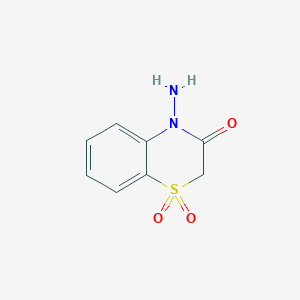
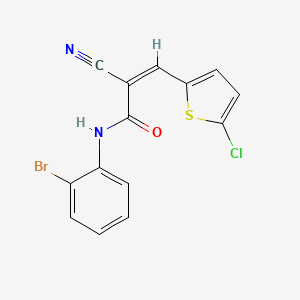
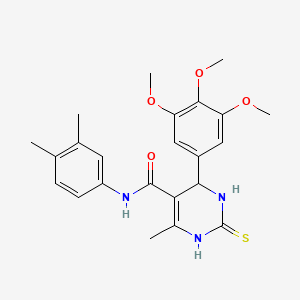
![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)
